molecular formula C19H27BrO2 B589415 (3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 158342-64-4

(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B589415
CAS No.: 158342-64-4
M. Wt: 367.327
InChI Key: WQCCGDRKRHLVJM-CCUOMXNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple hydroxyl groups, and a cyclopenta[a]phenanthrene backbone

Properties

CAS No.

158342-64-4

Molecular Formula

C19H27BrO2

Molecular Weight

367.327

IUPAC Name

(3S,10R,13S,14S,16R)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H27BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h3,12-16,21H,4-10H2,1-2H3/t12-,13?,14?,15-,16+,18-,19-/m0/s1

InChI Key

WQCCGDRKRHLVJM-CCUOMXNSSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)Br)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, including bromination, hydroxylation, and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods often involve optimizing these conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its effects on various diseases and conditions, aiming to develop new treatments based on its unique chemical structure.

Industry

In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • (3S,10R,13S,14S,16R)-16-Chloro-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[A]phenanthren-17(2H)-one
  • (3S,10R,13S,14S,16R)-16-Iodo-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[A]phenanthren-17(2H)-one

Uniqueness

The uniqueness of (3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its chloro and iodo analogs. This makes it a valuable compound for research and industrial applications.

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